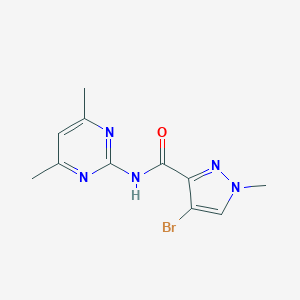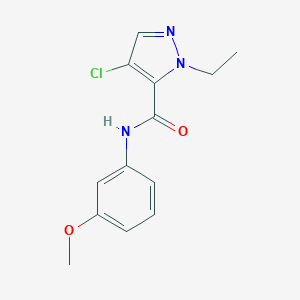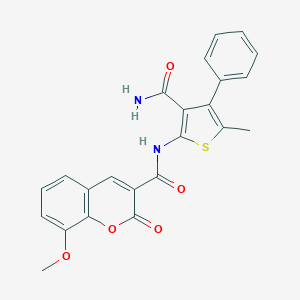![molecular formula C18H18Cl2N2O B214059 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B214059.png)
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in the early 1960s and was approved by the FDA in 1970 for human use. Ketamine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
作用機序
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's mechanism of action involves blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone increases the release of glutamate and other neurotransmitters, leading to the activation of downstream signaling pathways that promote synaptic plasticity and neurotrophic factor expression. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to activate other receptors, including the AMPA receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a wide range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the release of glutamate, dopamine, and other neurotransmitters, leading to changes in synaptic plasticity and neurotrophic factor expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has also been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in protein synthesis and synaptic plasticity. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that promotes neuronal survival and growth.
実験室実験の利点と制限
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its rapid onset of action, short duration of action, and ability to cross the blood-brain barrier. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone is also relatively easy to administer and has a low risk of respiratory depression compared to other anesthetic agents. However, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has some limitations for lab experiments, including its potential for abuse and dependence, its effects on cardiovascular and respiratory function, and its potential for inducing psychosis and hallucinations.
将来の方向性
There are several future directions for the study of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, including investigating its long-term effects on brain function and behavior, developing new analogs and derivatives with improved therapeutic properties, and exploring its potential for treating other neurological and psychiatric disorders. Additionally, there is a need for further research into the mechanisms underlying 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's therapeutic effects, including its effects on synaptic plasticity, gene expression, and neurotrophic factor signaling. Finally, there is a need for more research into the safety and efficacy of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone in different patient populations, including children, elderly patients, and patients with comorbid medical conditions.
合成法
The synthesis of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone involves the reaction between 4-chlorobenzophenone and 4-chlorophenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF). The reaction takes place under reflux conditions for several hours, and the product is purified by recrystallization using ethanol. The yield of the synthesis is typically around 70%.
科学的研究の応用
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. In psychiatry, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to have rapid and robust antidepressant effects in treatment-resistant depression and bipolar disorder. In neurology, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been investigated as a potential treatment for traumatic brain injury, stroke, and neurodegenerative diseases. In pain management, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been used as an analgesic for acute and chronic pain, including cancer pain, neuropathic pain, and complex regional pain syndrome.
特性
製品名 |
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
|---|---|
分子式 |
C18H18Cl2N2O |
分子量 |
349.3 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-3-1-14(2-4-15)13-18(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h1-8H,9-13H2 |
InChIキー |
ONICURNTUNKYCD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)


![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)